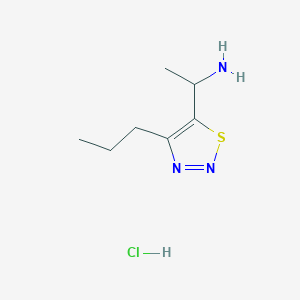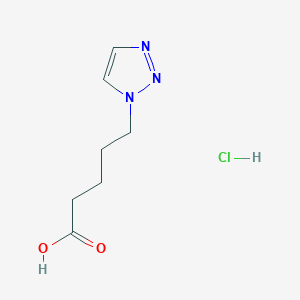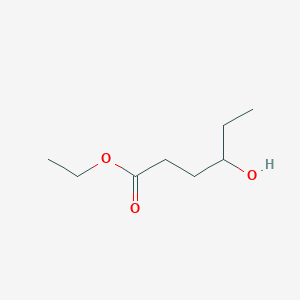
Ethyl 4-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxyhexanoate is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a hydroxyhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method increases efficiency and yield while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-hydroxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 4-hydroxyhexanoic acid and ethanol.
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Hydrolysis: 4-hydroxyhexanoic acid and ethanol.
Oxidation: 4-oxohexanoic acid or 4-hydroxyhexanoic acid.
Reduction: 4-hydroxyhexanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxyhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxyhexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of 4-hydroxyhexanoic acid and ethanol. The pathways involved in its metabolism and action are still under investigation, but it is known to undergo typical ester hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxyhexanoate can be compared with other similar esters, such as:
Ethyl 4-hydroxybutanoate: This compound has a shorter carbon chain and different physical properties.
Mthis compound: This ester has a methyl group instead of an ethyl group, affecting its reactivity and applications.
Ethyl 3-hydroxyhexanoate: The position of the hydroxy group differs, leading to variations in chemical behavior and uses.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
ethyl 4-hydroxyhexanoate |
InChI |
InChI=1S/C8H16O3/c1-3-7(9)5-6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
WSZGBHSBZUYPBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


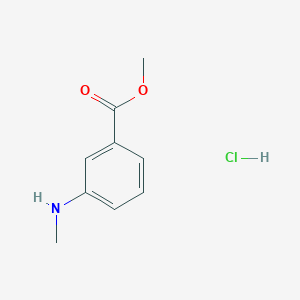
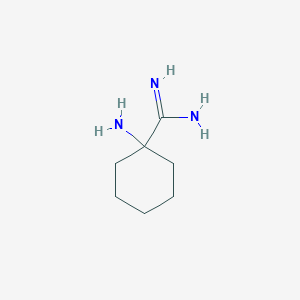

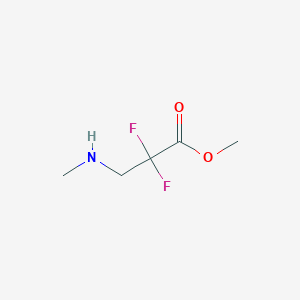
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)

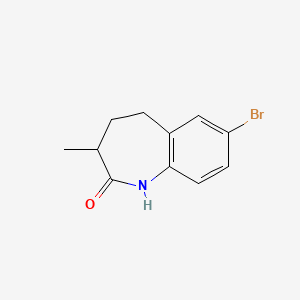
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

